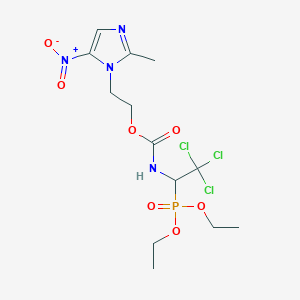
methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate, also known as MMPTB, is a chemical compound that has been studied for its potential use in scientific research. This compound is a member of the thiophene family, which is known for its diverse biological activities. MMPTB has been found to have several interesting properties that make it a promising candidate for scientific research.
Wirkmechanismus
The mechanism of action of methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in cancer cell growth and proliferation. methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate has been found to inhibit the activity of several enzymes, including topoisomerase II and histone deacetylase.
Biochemical and Physiological Effects:
methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate has been found to have several biochemical and physiological effects. In addition to its anti-cancer activity, methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate has been found to have anti-inflammatory and antioxidant properties. These properties make it a promising candidate for the development of new therapies for a variety of diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate in lab experiments is its potent anti-cancer activity. This makes it a valuable tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate in lab experiments is that it is a relatively new compound, and more research is needed to fully understand its properties and potential uses.
Zukünftige Richtungen
There are several future directions for the study of methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate. One area of research that has shown promise is in the development of new cancer therapies. methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate has been found to have potent anti-cancer activity, and more research is needed to fully understand its potential uses in the treatment of cancer. Additionally, methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate has been found to have anti-inflammatory and antioxidant properties, making it a promising candidate for the development of new therapies for a variety of diseases. Further research is needed to fully understand the biochemical and physiological effects of methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate, as well as its potential uses in scientific research.
Synthesemethoden
The synthesis of methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate involves a multi-step process that requires several chemical reactions. The first step involves the synthesis of 4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxylic acid, which is then converted to its corresponding acid chloride. This acid chloride is then reacted with methyl 3-aminobenzoate to produce methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate has been studied for its potential use in several scientific research applications. One area of research that has shown promise is in the development of new drugs for the treatment of cancer. methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate has been found to have potent anti-cancer activity, making it a promising candidate for the development of new cancer therapies.
Eigenschaften
IUPAC Name |
methyl 3-[[4-(4-methoxyphenyl)-3-pyrrol-1-ylthiophene-2-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O4S/c1-29-19-10-8-16(9-11-19)20-15-31-22(21(20)26-12-3-4-13-26)23(27)25-18-7-5-6-17(14-18)24(28)30-2/h3-15H,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXPFYPREIAYJQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=C2N3C=CC=C3)C(=O)NC4=CC=CC(=C4)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(4-(4-methoxyphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamido)benzoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((3,4-dihydroisoquinolin-2(1H)-yl)(phenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2884071.png)
![Methyl 3-ethynyl-1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclobutane-1-carboxylate](/img/structure/B2884072.png)
![1-[(5-Bromopyrazin-2-yl)methyl]-3-methyl-3-(thiolan-3-yl)urea](/img/structure/B2884074.png)
![2-(1,3-dioxoisoindolin-2-yl)-N-(2-(4-methoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2884075.png)
![2-((6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2884076.png)
![4-chloro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)butanamide](/img/structure/B2884081.png)
![N-[2-[2-[2-[[oxo(3-pyridinyl)methyl]amino]ethoxy]ethoxy]ethyl]-3-pyridinecarboxamide](/img/structure/B2884082.png)


![methyl 4-{[(5-oxo-3-phenyl-1,5-dihydro-4H-pyrazol-4-yliden)methyl]amino}benzenecarboxylate](/img/structure/B2884085.png)

![3-(benzenesulfonyl)-N-[4-(1H-pyrazol-3-yl)phenyl]propanamide](/img/structure/B2884090.png)

